molecular formula C30H40N2 B13073428 4-[2-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline

4-[2-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline

Cat. No.: B13073428
M. Wt: 428.7 g/mol
InChI Key: USWOYYKALLGIJH-UHFFFAOYSA-N
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Description

4-[2-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline is an organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

4-[2-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-[2-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-amino-3,5-di(propan-2-yl)phenyl derivatives: Compounds with similar aromatic structures and amino functionalities.

    2,6-di(propan-2-yl)aniline derivatives: Compounds with similar isopropyl groups and aniline structures.

Uniqueness

4-[2-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline is unique due to its specific arrangement of isopropyl groups and amino functionalities, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C30H40N2

Molecular Weight

428.7 g/mol

IUPAC Name

4-[2-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline

InChI

InChI=1S/C30H40N2/c1-17(2)25-13-21(14-26(18(3)4)29(25)31)23-11-9-10-12-24(23)22-15-27(19(5)6)30(32)28(16-22)20(7)8/h9-20H,31-32H2,1-8H3

InChI Key

USWOYYKALLGIJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1N)C(C)C)C2=CC=CC=C2C3=CC(=C(C(=C3)C(C)C)N)C(C)C

Origin of Product

United States

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